Product packaging for CONDELPHINE(Cat. No.:)

CONDELPHINE

Cat. No.: B7881917
M. Wt: 449.6 g/mol
InChI Key: ZEBMMHUDQRRILP-CQSPPALRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Condelphine is a norditerpenoid alkaloid (C 19 -DA) naturally found in specific plant genera, notably Delphinium and Aconitum (Ranunculaceae family) . This complex molecular structure features a heterocyclic system and originates from the amination of diterpenoids, classifying it among the aconitine-type alkaloids . In pharmacological research, this compound is recognized as a nicotinic acetylcholine receptor (nAChR) antagonist. Studies on insect neurons have demonstrated its potent inhibitory effects on both desensitizing (nAChD) and non-desensitizing (nAChN) nicotinic receptor subtypes, with activity in the sub-nanomolar to nanomolar range . This mechanism is of significant interest for investigating the role of specific nAChRs in the central nervous system (CNS) and for exploring the fundamental mode of action of neuroactive compounds . The compound serves as a valuable chemical tool in neuroscience for probing cholinergic transmission and receptor pharmacology. Researchers utilize it to study ion channel function, neuronal excitability, and the development of novel receptor ligands. This compound is provided as a high-purity compound for research applications. FOR RESEARCH USE ONLY. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO6 B7881917 CONDELPHINE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO6/c1-5-26-11-23(12-30-3)7-6-19(28)25-15-8-14-17(31-4)10-24(29,16(22(25)26)9-18(23)25)20(15)21(14)32-13(2)27/h14-22,28-29H,5-12H2,1-4H3/t14-,15-,16-,17+,18-,19+,20-,21+,22?,23+,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBMMHUDQRRILP-CQSPPALRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-69-4
Record name Aconitane-1,8,14-triol, 20-ethyl-16-methoxy-4-(methoxymethyl)-, 14-acetate, (1α,14α,16β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Elucidation and Advanced Conformational Analysis

Early Structural Investigations and Challenges

The structural elucidation of naturally occurring norditerpenoid alkaloids, including Condelphine (B1669295), presented significant challenges due to their intricate fused and bridged ring systems. Early investigations into the structures of these complex molecules were often complicated, and initial assignments of functional group positions were not always definitively accurate. nih.govscispace.com The complexity of the polycyclic skeleton required robust analytical methods to establish the correct connectivity and relative stereochemistry. The application of advanced techniques, particularly X-ray diffraction, eventually proved instrumental in overcoming these early hurdles and providing unambiguous structural confirmations for several important norditerpenoid alkaloids. nih.govscispace.com The structure and absolute configuration of this compound itself were definitively established through the X-ray crystal structure determination of its hydroiodide derivative. iucr.org This pivotal work not only confirmed the molecular structure of this compound but also helped to establish the absolute configurations of related alkaloids like isotalatizidine (B1228319) and talatizidine through correlation studies. iucr.orgclockss.org

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods have been indispensable in the detailed structural and conformational analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecule's behavior in solution, while Single-Crystal X-ray Diffraction (SXRD) reveals its precise structure and conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation Determination

NMR spectroscopy, encompassing both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), has been extensively applied to the structural elucidation and to probe the solution-state conformation of this compound. nih.govscispace.comacs.orgrsc.orgnih.govcdnsciencepub.comacgpubs.org Analysis of chemical shifts and coupling constants in ¹H NMR spectra provides information about the local environment and relative orientation of protons. For instance, the chemical shift and coupling pattern of the proton at C-1 (1-H) have been indicative of the conformation of the A-ring. nih.govrsc.orgnih.gov

¹³C NMR spectroscopy provides characteristic signals for each carbon atom, and their chemical shifts are sensitive to the molecular environment and substitution patterns. acs.orgcdnsciencepub.comresearchgate.net Differences in the chemical shifts of C-1 depending on the configuration of the hydroxyl group (α or β) have been observed and utilized in structural studies of norditerpenoid alkaloids, including this compound. cdnsciencepub.comnih.govresearchgate.net

Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining through-space proximities between protons, which directly inform conformational analysis. Specific NOESY correlations, such as between 2-H and 5-H, have provided evidence supporting the boat conformation of the A-ring in this compound and other related alkaloids bearing a 1α-hydroxyl group in solution. nih.govrsc.org ¹H-¹⁵N HMBC experiments have also been used to investigate the nitrogen atom's environment and its involvement in intramolecular interactions, relevant to the conformation of the nitrogen-containing E-ring. figshare.com

Table 1 presents selected ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data used in its structural characterization. acs.org

Table 1. Selected NMR Spectroscopic Data for this compound (in CDCl₃)

Source: ACS Omega 2022, 7, 44, 39965–39975. DOI: 10.1021/acsomega.2c05917

NucleusPositionChemical Shift (δ, ppm)Multiplicity (¹H)Coupling Constant (J, Hz) (¹H)
¹HNCH₂CH₃1.13br t-
¹HCOCH₃2.06s-
¹HH19ax2.06–2.13m-
¹HH19eq2.30–2.35m-
¹HNCH₂CH₃2.43–2.57m-
¹HH132.64dd7.9, 4.8
¹HH172.76br s-
¹HH18A3.01d8.8
¹HH18B3.15d8.8
¹H16-OCH₃3.27s-
¹HH163.28–3.31m-
¹H18-OCH₃3.32s-
¹HH14.05t7.0
¹HH144.87t4.9
¹CNCH₂CH₃13.3--
¹CCOCH₃21.1--
¹CC1336.4--
¹CNCH₂CH₃48.1--
¹C16-OCH₃56.0--
¹CC1956.5--
¹C18-OCH₃59.5--
¹CC1763.5--
¹CC165.0--
¹CC1476.9--
¹CC1878.9--
¹CC1682.0--

Single-Crystal X-ray Diffraction (SXRD) for Solid-State Conformation and Stereochemistry

Single-Crystal X-ray Diffraction (SXRD) provides definitive information about the arrangement of atoms in the crystal lattice, yielding a precise 3D structure, including bond lengths, bond angles, torsion angles, and absolute stereochemistry. nih.govscispace.comiucr.orgrsc.orgnih.govresearchgate.netbiosynth.comrsc.org The SXRD analysis of this compound hydroiodide was pivotal in confirming the molecular structure and establishing the absolute configuration of this compound as 1S, 4S, 5R, 7S, 8S, 9R, 10R, 11S, 13R, 14S, 16S, 17R. iucr.org

SXRD data directly visualizes the conformation of the different rings within the this compound skeleton in the solid state. This technique has confirmed the unusual twisted-boat conformation of the A-ring and the twisted-chair conformation of the N-substituted piperidine (B6355638) E-ring. nih.govrsc.org Furthermore, SXRD provides direct evidence for intramolecular interactions, such as hydrogen bonds, which play a significant role in stabilizing specific conformations. nih.goviucr.orgrsc.orgnih.govrsc.org Torsion angles derived from SXRD data offer quantitative measures of the deviations from ideal chair or boat conformations, supporting the description of these rings as "twisted". nih.govrsc.org

Elucidation of Unique Conformational Features

The detailed spectroscopic and crystallographic studies have revealed specific and unique conformational features within the this compound molecule, particularly concerning the A and E rings.

Twisted-Boat Conformation of the A-Ring

A notable conformational feature of this compound is the adoption of a twisted-boat conformation by its A-ring. nih.govscispace.comacs.orgrsc.orgnih.govnih.govbiosynth.comrsc.org This is in contrast to the more commonly observed chair conformation in cyclohexane (B81311) rings. This specific conformation is significantly stabilized by an intramolecular hydrogen bond formed between the 1α-hydroxyl group and the tertiary nitrogen atom. nih.goviucr.orgacs.orgrsc.orgnih.govnih.govfigshare.comrsc.org

Evidence from NMR spectroscopy, such as characteristic NOESY correlations (e.g., 2-H/5-H) and the coupling patterns of protons on the A-ring (like the narrow triplet for 1-H), supports this boat-like conformation in solution. nih.govrsc.org ¹⁵N NMR chemical shifts are also influenced by this intramolecular hydrogen bond. figshare.com SXRD data provides direct confirmation of the twisted-boat conformation in the solid state, showing the spatial arrangement of atoms and the presence of the stabilizing hydrogen bond. nih.goviucr.orgrsc.orgnih.govrsc.org Quantitative analysis of torsion angles within the A-ring from SXRD data further supports its twisted nature. nih.govrsc.org Additionally, through-space repulsion between the 12-He' proton and atoms attached to C1 in equatorial positions is also considered to contribute to the twisting of the A-ring. nih.govrsc.orgnih.govrsc.org

Twisted-Chair Conformations of the N-Substituted Piperidine E-Ring

The N-substituted piperidine E-ring of this compound, which is part of the A/E-[3.3.1]azabicyclic system, adopts a twisted-chair conformation. nih.govrsc.orgrsc.org This conformation is characteristic of the E-ring in many norditerpenoid alkaloids. Evidence for the twisted-chair conformation comes from both NMR and SXRD studies.

NOESY correlations, such as the proximity observed between 6α-He' and 19-Ha, are consistent with the E-ring being in a twisted-chair conformation in solution. nih.govrsc.org In the solid state, SXRD data confirms this conformation. nih.govrsc.org Analysis of torsion angles within the E-ring from SXRD provides quantitative support for its twisted-chair geometry, showing deviations from the ideal chair angles. For example, torsion angles like θC19–C4–C11–C17 have been reported to be significantly greater than 4 degrees, indicating a twisted conformation. nih.govrsc.org The steric environment around the nitrogen atom also plays a role in the preferred conformation of the E-ring. figshare.com

Table 2 presents representative torsion angles from SXRD data that highlight the twisted nature of the A and E rings in this compound. nih.govrsc.org

Table 2. Selected Torsion Angles from SXRD Data for this compound

Source: RSC Advances, 2020, 10, 18797-18805. DOI: 10.1039/D0RA03811C

RingAtomsTorsion Angle (°)Conformational Feature Indicated
A-ringC1–C11–C4–C36.81Twisted-boat
E-ringC19–C4–C11–C1711.32Twisted-chair

The combined application of high-resolution NMR spectroscopy and single-crystal X-ray diffraction has been crucial in providing a detailed understanding of the complex conformational landscape of this compound, revealing the specific twisted-boat conformation of the A-ring stabilized by an intramolecular hydrogen bond and the twisted-chair conformation of the N-substituted piperidine E-ring.

Role of Intramolecular Hydrogen Bonding in Conformation Stabilization

Intramolecular hydrogen bonds are significant factors in stabilizing the conformation of this compound's A-ring. In 1α-OH norditerpenoid alkaloid free bases such as this compound, karacoline, and neoline, intramolecular hydrogen bonds form between the nitrogen atom and the 1α-OH group. acs.orgacs.orgnih.gov These hydrogen bonds stabilize the A-rings, leading them to adopt an unusual twisted-boat conformation. nih.govacs.orgacs.orgnih.gov This stabilization by an intramolecular hydrogen bond from the 1α-OH to the N-ethyl tertiary amine has also been confirmed by single-crystal X-ray diffraction data for this compound. rsc.orgscispace.comresearchgate.netnih.govrsc.org The presence of this intramolecular hydrogen bond also significantly increases the δN of the tertiary amine nitrogen atom, as observed in 15N NMR spectroscopy studies. acs.orgacs.orgnih.gov The lone pair of electrons on the nitrogen atom, which is typically restricted in half-cage azabicycles, becomes shared and fixed by the intramolecular hydrogen bond to the 1α-OH group in these alkaloids. acs.org This distribution of electrons away from the nitrogen atom results in an increase in δN, typically by 6–8 ppm compared to analogous structures with boat/chair conformations. acs.org Studies comparing 1-OH norditerpenoid alkaloids to their 1-OMe counterparts have shown that the intramolecular hydrogen bonding in the 1-OH compounds contributes to greater stability. researchgate.net Furthermore, the configuration at carbon 1 is crucial, as seen with 1-epi-condelphine, where the absence of hydrogen bonding between the nitrogen and the β-hydroxyl at position 1 leads to reduced stability compared to this compound. researchgate.net

Total Synthesis and Semisynthesis Strategies

Overview of Diterpenoid Alkaloid Synthetic Methodologies

Diterpenoid alkaloids, characterized by their complex polycyclic frameworks and multiple stereogenic centers, present formidable challenges in total synthesis. These natural products, often isolated from plants of the Aconitum and Delphinium genera, exhibit a diverse range of biological activities acs.orgthieme-connect.com. The structural complexity arises from their bridged ring systems and dense array of oxygen functionalities acs.orgsioc-journal.cn. Biogenetically, these alkaloids originate from the amination of diterpenes, followed by skeletal reorganization acs.orgthieme-connect.com.

Synthetic strategies towards diterpenoid alkaloids have evolved significantly, focusing on efficiently assembling the polycyclic core structures and precisely installing the necessary functional groups and stereochemistry acs.orgsioc-journal.cn. Common approaches involve the use of key reactions to construct the intricate ring systems, including various cyclizations and cycloadditions sioc-journal.cnnih.govthieme-connect.com. The development of innovative synthetic methods and strategies has been crucial for the successful preparation of these challenging molecules acs.orgsioc-journal.cn.

Total Synthesis Approaches to Condelphine (B1669295) and Related Norditerpenoid Alkaloid Skeletons

The total synthesis of this compound and other norditerpenoid alkaloids often requires the development of highly efficient and stereoselective methods to construct their characteristic hexacyclic skeletons. These approaches frequently involve the convergent assembly of key fragments, followed by strategic cyclization reactions to form the complex ring systems acs.orgnih.govnih.gov.

Convergent Synthetic Strategies

Convergent synthesis is a powerful strategy in the construction of complex molecules like diterpenoid alkaloids. It involves the coupling of two or more advanced synthetic intermediates of similar complexity, typically late in the synthetic pathway nih.govnih.gov. This approach can significantly improve the efficiency of a synthesis by reducing the number of linear steps required to build the final target nih.gov.

In the context of norditerpenoid alkaloid synthesis, convergent strategies have been employed to assemble the highly bridged polycyclic skeletons acs.orgnih.govresearchgate.net. For instance, one approach involved the coupling of complex ring-containing fragments using a 1,2-addition/semipinacol rearrangement sequence to establish a key quaternary center acs.orgnih.gov. Another convergent strategy utilized sequential Diels-Alder cycloadditions to assemble key cyclization precursors nih.govnih.govacs.org. The successful implementation of convergent plans relies on the development of effective methodologies for connecting these complex fragments nih.gov.

Key Pericyclic and Cyclization Reactions in Total Synthesis

The construction of the complex polycyclic framework of this compound and related norditerpenoid alkaloids heavily relies on a repertoire of powerful pericyclic and cyclization reactions. These reactions enable the formation of multiple rings and stereocenters in a single step or a sequence of steps.

Diels-Alder Cycloadditions (e.g., Cyclopropene (B1174273)/Cyclopentadiene (B3395910), Azepinone/Siloxydiene)

Diels-Alder cycloadditions are particularly valuable in the synthesis of polycyclic natural products due to their ability to rapidly construct cyclic systems with high stereocontrol nih.govrsc.org. In the synthesis of norditerpenoid alkaloids, Diels-Alder reactions have been strategically employed to build key ring units.

One notable example is the use of an initial Diels-Alder cycloaddition between unstable components like cyclopropene and cyclopentadiene to assemble a tricyclic intermediate nih.govresearchgate.netnih.govacs.orgresearchgate.net. This reaction can establish crucial stereochemistry early in the synthesis researchgate.netu-tokyo.ac.jp.

Another application involves a second Diels-Alder reaction featuring an azepinone dienophile and a siloxydiene component nih.govresearchgate.netnih.govacs.orgresearchgate.net. The rational design of the siloxydiene, incorporating a sterically demanding substituent like bromine, has been shown to improve the diastereofacial selectivity of this cycloaddition, leading to the desired stereochemistry in the resulting bicycloazepine ring system nih.govacs.orgu-tokyo.ac.jp. Oxidative dearomatization followed by Diels-Alder cycloaddition sequences have also been utilized to form the ubiquitous bicyclo[2.2.2] ring unit found in many diterpenoid alkaloids nih.govnih.govresearchgate.netrsc.orgescholarship.org.

Here is a table summarizing some Diels-Alder reactions used in related syntheses:

DienophileDieneProduct Ring SystemNotesSource(s)
CyclopropeneCyclopentadieneTricyclic intermediateUsed in neofinaconitine synthesis. nih.gov nih.govnih.govacs.orgresearchgate.net
AzepinoneSiloxydieneBicycloazepine ring systemDiastereoselectivity can be controlled. nih.gov nih.govnih.govacs.orgresearchgate.net
ortho-BenzoquinoneVarious DienesBicyclo[2.2.2]octane coreOften follows oxidative dearomatization. rsc.org nih.govnih.govresearchgate.netrsc.orgescholarship.org
OxopyrroliumDieneTetracyclic intermediateUsed in arcutinidine synthesis. escholarship.org escholarship.org
Mannich-type N-Acyliminium Cyclizations

Mannich-type cyclizations, particularly those involving N-acyliminium species, are powerful tools for the formation of nitrogen-containing rings, which are central to alkaloid structures. This type of reaction facilitates the formation of C-N and C-C bonds, often with good stereochemical control.

In the synthesis of norditerpenoid alkaloids, Mannich-type N-acyliminium cyclizations have been employed to construct key rings, such as the piperidine (B6355638) ring or to form specific carbon-carbon bonds within the polycyclic framework nih.govnih.govnih.govacs.orgresearchgate.netresearchgate.netrsc.orgacs.orgnih.gov. For example, a Mannich-type N-acyliminium cyclization was used to form the C11-C17 bond and contribute to the complete hexacyclic skeleton of aconitine (B1665448) alkaloids nih.govnih.govacs.orgresearchgate.netu-tokyo.ac.jp. A one-pot alkene cleavage/Mannich cyclization tactic has also been developed for the formation of alkaloid scaffolds acs.orgnih.gov.

Radical Cyclizations for Hexacyclic Skeleton Construction

Radical cyclization reactions offer an alternative and often complementary approach to constructing cyclic systems, particularly for forming challenging carbon-carbon bonds. These reactions typically involve the generation of a radical intermediate that undergoes intramolecular attack on a multiple bond or another radical center.

Radical cyclizations have been successfully applied in the synthesis of diterpenoid alkaloids to construct various rings, including those necessary for the hexacyclic skeleton nih.govacs.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netrsc.org. For instance, radical cyclization has been used to form the C7-C8 bond in the synthesis of the aconitine alkaloid skeleton nih.govnih.govacs.orgresearchgate.netu-tokyo.ac.jp. Ketyl-olefin radical cyclization has been harnessed to assemble carbocycles in the synthesis of related alkaloids acs.orgnih.gov. Efforts have also explored the use of N-centered radical cascades for ring formation acs.org.

Here is a table illustrating the application of these cyclization reactions:

Reaction TypeBond(s) Formed / Ring(s) ConstructedExamples in SynthesisSource(s)
Mannich-type N-Acyliminium CyclizationC-N and C-C bonds, Nitrogen heterocyclesC11-C17 bond, Piperidine ring, Hexacyclic skeleton nih.gov nih.govnih.govnih.govacs.orgresearchgate.netu-tokyo.ac.jpresearchgate.netrsc.orgacs.orgnih.gov
Radical CyclizationC-C bonds, CarbocyclesC7-C8 bond, Hexacyclic skeleton nih.gov, Carbocycles nih.gov nih.govacs.orgnih.govnih.govacs.orgresearchgate.netu-tokyo.ac.jpresearchgate.netrsc.org

Stereochemical Control and Diastereoselectivity in Complex Alkaloid Synthesis

Stereochemical control and diastereoselectivity are paramount in the synthesis of complex alkaloids like this compound due to the presence of multiple chiral centers. Achieving the correct relative and absolute stereochemistry at each center is crucial for synthesizing the desired natural product or its biologically active analogues.

In the context of related norditerpenoid alkaloid synthesis, strategies to enhance diastereoselectivity have been explored. For instance, in the synthesis of neofinaconitine, which shares structural features with this compound, a key azepinone/siloxydiene Diels-Alder cycloaddition initially suffered from poor diastereoselectivity. This challenge was addressed through rational substrate reengineering, specifically by introducing a sterically demanding bromine substituent on the siloxydiene component. This modification successfully improved the diastereofacial selectivity of the cycloaddition. nih.govacs.org

Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. numberanalytics.com This is particularly important when a molecule has pre-existing chiral centers that can influence the formation of new ones during a reaction. masterorganicchemistry.com Factors influencing diastereoselectivity include steric effects, electronic effects, and reaction conditions. numberanalytics.com Conformational analysis is a valuable tool for understanding the steric interactions that govern diastereoselectivity. numberanalytics.com

Achieving high diastereoselectivity in the synthesis of complex molecules often involves carefully designed reaction conditions, the use of chiral auxiliaries or catalysts, and strategic reagent design. numberanalytics.com

Relay Syntheses from this compound to Other Alkaloids (e.g., Neofinaconitine, 9-Deoxylappaconitine)

Relay synthesis is a strategy that utilizes a readily available natural product or an advanced synthetic intermediate as a starting material to synthesize other related compounds. This approach can be particularly efficient for accessing complex molecules that share common structural features with the starting material.

This compound has been employed as a starting material in the relay synthesis of other norditerpenoid alkaloids, such as (+)-neofinaconitine and (+)-9-deoxylappaconitine. nih.govacs.orgresearchgate.netnih.gov This strategy is advantageous because this compound possesses many of the required substitutions and the correct stereochemistry at key positions, including C1, C8, C14, and C16. nih.gov

A concise, 10-step relay synthesis has been developed starting from commercially available this compound to access (+)-neofinaconitine and (+)-9-deoxylappaconitine. nih.govacs.org This approach also served to confirm the stereochemical assignments in the totally synthetic material of neofinaconitine through X-ray crystallographic analysis. nih.govacs.org A crucial step in this relay synthesis involved developing a method for truncating the C4-methoxymethyl group present in this compound to the requisite C4-hydroxyl group found in neofinaconitine. nih.gov

Strategies for the Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is undertaken to explore their chemical space, potentially leading to compounds with altered or improved biological activities. Strategies for synthesizing such compounds often involve modifying the existing functional groups on the this compound core or constructing related structures with variations in the ring system or substituents.

While specific detailed strategies for the synthesis of this compound derivatives are not extensively detailed in the provided search results, general approaches to synthesizing alkaloid derivatives and analogues involve chemical modifications of isolated natural products or divergent synthetic routes from common intermediates. For instance, in the synthesis of other natural product derivatives, modifications like aldol (B89426) condensation and the introduction of different substituents on aromatic rings have been employed to create analogues with varied activities. ui.ac.id The replacement of amide bonds with heterocyclic bioisosteres is another strategy used in the synthesis of diverse analogues to study their effects on biological activity and metabolic stability. nih.gov

The synthesis of 1-epi-condelphine, a stereoisomer of this compound, has been reported, involving oxidation of this compound followed by reduction. researchgate.net This highlights how targeted modifications of the this compound structure can lead to the synthesis of related analogues. The stability of such derivatives can be influenced by subtle changes in stereochemistry, as observed with 1-epi-condelphine, where the configuration at carbon 1 impacts its stability. researchgate.net

Biosynthetic Pathways and Genetic Basis

Proposed Biosynthetic Route to Condelphine (B1669295) and Related Norditerpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids (DAs), the class from which norditerpenoid alkaloids (NDAs) like this compound are derived, begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP) mdpi.comnih.gov. These isoprenoid units are assembled via either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways mdpi.comnih.gov. Four units of IPP condense to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by geranylgeranyl pyrophosphate synthase mdpi.com.

GGPP then undergoes cyclization catalyzed by terpene synthases to yield the foundational diterpene skeletons, specifically the ent-kaurene (B36324) and ent-atisane types, which are the precursors for DA biosynthesis mdpi.comcaltech.edu. These cyclization events are crucial in shaping the basic ring structure of the alkaloids.

A key step in the pathway is the incorporation of a nitrogen atom into the diterpene skeleton. While L-serine has been proposed as a plausible amino acid source for nitrogen mdpi.com, recent studies suggest that ethanolamine (B43304) might be the preferred nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum plants nih.gov. The nitrogen is typically incorporated through an amination reaction mdpi.comcaltech.edu.

Following nitrogen incorporation, the C20 diterpenoid alkaloids undergo further complex rearrangements, cyclizations, and modifications, including oxidation, hydroxylation, and methylation, to yield the diverse array of DA structures, including the C19 and C18 norditerpenoid alkaloids mdpi.com. C18 and C19-DAs are thought to be biochemically derived from C20-DAs through reactions such as Wagner-Meerwein rearrangement and Prins cyclization mdpi.com. This compound is a C19 norditerpenoid alkaloid, meaning it has lost one carbon atom compared to the C20 precursors. Relay synthesis studies have shown that this compound can serve as a starting material for the synthesis of other norditerpenoid alkaloids, such as neofinaconitine and 9-deoxylappaconitine, suggesting its position within the complex network of NDA biosynthesis nih.gov.

Enzymatic Steps and Intermediates in Diterpenoid Alkaloid Biosynthesis

The transformation of basic terpenoid precursors into complex diterpenoid alkaloids is mediated by a suite of specialized enzymes. The initial steps involve the synthesis of GGPP by geranylgeranyl pyrophosphate synthase mdpi.com. Cyclization of GGPP to ent-kaurene or ent-atisane is catalyzed by specific ent-kaurene/ent-atisane synthases mdpi.com.

Oxidation reactions play a significant role in modifying the diterpene skeleton. For instance, ent-kaurene is converted to ent-kaurenoic aldehyde through repeated oxidations catalyzed by ent-kaurene oxidase, a cytochrome P450 mono-oxygenase mdpi.com. Cytochrome P450 enzymes are broadly involved in oxidation reactions during the biosynthesis of secondary metabolites, including alkaloids mdpi.commdpi.comnih.gov.

Nitrogen incorporation is facilitated by aminotransferases, with serine-pyruvate transaminase and serine-glyoxylate transaminase considered to have major roles in transferring nitrogen from L-serine to intermediates like ent-kaurenoic aldehyde mdpi.com. A reductase enzyme has also been identified as catalyzing a key step in the pathway leading to atisinium, a potential intermediate in the biosynthesis of more complex diterpenoid alkaloids nih.gov.

Genetic Basis of Biosynthesis in Plant Species

The biosynthesis of diterpenoid alkaloids, including this compound, is genetically controlled and primarily occurs in specific plant genera within the Ranunculaceae family, notably Aconitum and Delphinium mdpi.commdpi.com. These plants have evolved the necessary enzymatic machinery to produce these complex compounds.

Transcriptomic and genomic studies have been instrumental in identifying candidate genes involved in DA biosynthesis in Aconitum and Delphinium species nih.govjipb.netresearchgate.net. These studies have revealed genes encoding key enzymes such as terpene synthases, cytochrome P450s, and reductases that are active in the biosynthetic pathway nih.gov. Comparative transcriptomics and coexpression analysis between Delphinium grandiflorum and Aconitum plicatum have helped identify conserved enzymes in the pathway nih.gov.

Research involving whole-genome resequencing in Aconitum vilmorinianum has further contributed to understanding the genetic basis by identifying genes potentially associated with the specialization of DA production researchgate.net. These genetic studies provide insights into the evolutionary origins and diversification of DA biosynthetic pathways in these plant genera jipb.netresearchgate.net.

Precursor Incorporation Studies in Alkaloid Biosynthesis

Precursor incorporation studies using isotopically labeled compounds have been a valuable tool in elucidating the steps and intermediates involved in alkaloid biosynthesis acs.organnualreviews.org. While specific studies detailing the incorporation of precursors directly into this compound are limited in the provided search results, research on related diterpenoid and indole-diterpene alkaloids provides insights into the methodologies and findings in this area.

Studies on indole-diterpenes, for example, have demonstrated the incorporation of labeled acetate (B1210297) and mevalonolactone, confirming the involvement of the mevalonic acid pathway in the formation of the diterpene core acs.org. These studies typically involve feeding plant tissues or cell cultures with precursors labeled with isotopes like 13C, 14C, or 15N and then analyzing the labeling pattern in the isolated alkaloid to determine which atoms from the precursor are incorporated and at which positions acs.organnualreviews.org.

In the context of diterpenoid alkaloids, the use of isotopically labeled substrates has helped to determine the origin of the nitrogen atom. For instance, studies using labeled ethanolamine and ethylamine (B1201723) have indicated that ethanolamine is the preferred nitrogen source for many diterpenoid alkaloids in Aconitum plants nih.gov. Although not directly studying this compound, these types of precursor incorporation experiments are fundamental to mapping the step-by-step enzymatic transformations and identifying the true intermediates in the biosynthetic pathway of complex alkaloids like this compound.

Molecular and Cellular Mechanistic Investigations

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for hydrolyzing acetylcholine (B1216132), a neurotransmitter. Inhibition of these enzymes can impact neurological function.

In vitro enzymatic assays are commonly employed to assess the ability of a compound to inhibit enzyme activity. The modified Ellman's method is a widely used spectrophotometric technique for measuring cholinesterase inhibition nih.govmdpi.comjppres.comajol.info. This method typically involves the reaction of thiocholine, a product of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) hydrolysis by AChE or BChE respectively, with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) to form a yellow product quantifiable by spectrophotometry mdpi.comajol.info. Studies have investigated the cholinesterase inhibitory activity of compounds, including norditerpenoid alkaloids from Delphinium species, which include Condelphine (B1669295) researchgate.net. While the search results indicate that this compound or its derivatives from Delphinium species have been evaluated for anticholinesterase activity using methods like Ellman's tests, specific detailed data such as IC50 values for this compound were not available in the provided snippets researchgate.net.

Kinetic analysis is performed to understand the nature and mechanism of enzyme inhibition. This typically involves determining kinetic parameters such as Km and Vmax and analyzing the effect of the inhibitor on these parameters using methods like Michaelis-Menten and Lineweaver-Burk plots researchgate.netmdpi.comnih.gov. Such analysis can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive nih.gov. Kinetic analysis has been applied to characterize the mode of inhibition of cholinesterases by various compounds, including alkaloids from Delphinium species researchgate.net. Although studies have characterized the mode of inhibition for related compounds, specific kinetic parameters detailing this compound's interaction with cholinesterases were not found in the provided information researchgate.net.

Receptor Binding and Ligand-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, are valuable tools for predicting and analyzing the interactions between small molecules like this compound and protein targets.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor protein openaccessjournals.comnih.gov. This method simulates the molecular interactions and estimates the binding energy of the resulting complex openaccessjournals.com. Molecular docking plays a crucial role in drug discovery by helping to screen potential drug candidates and identify those that bind tightly and specifically to a target protein openaccessjournals.comnih.gov. The SARS-CoV-2 main protease (Mpro) is a key enzyme involved in viral replication and has been identified as a promising drug target mdpi.commdpi.comnih.gov. Molecular docking studies have been conducted to evaluate the potential of various compounds, including natural products, as inhibitors of SARS-CoV-2 Mpro dntb.gov.uamdpi.commdpi.comrsc.orgnih.gov. This compound has been included in molecular docking studies targeting SARS-CoV-2 Mpro dntb.gov.uafigshare.com.

Molecular docking studies provide insights into the binding affinity between a ligand and a protein target, often expressed as a docking score or estimated binding free energy openaccessjournals.com. These studies also reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex openaccessjournals.comnih.govmdpi.comchemrxiv.org. The ability to form non-covalent interactions is directly correlated with binding affinity mdpi.com. In molecular docking studies with SARS-CoV-2 Mpro, this compound was reported to have a binding affinity of -5.9 kcal/mol dntb.gov.uafigshare.com. While the binding affinity value is available, detailed information regarding the specific amino acid residues involved in hydrogen bonding or other interactions between this compound and Mpro was not provided in the search results.

Here is a table summarizing the reported binding affinity of this compound with SARS-CoV-2 Mpro:

TargetBinding Affinity (kcal/mol)Method
SARS-CoV-2 Mpro-5.9Molecular Docking

Molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior and stability of molecular systems, including protein-ligand complexes, over time researchgate.netmdpi.comfrontiersin.orgnih.gov. MD simulations can provide insights into the conformational changes of both the protein and the ligand upon binding and assess the stability of the complex in a simulated physiological environment researchgate.netmdpi.com. These simulations are valuable for complementing molecular docking results by providing a more realistic representation of the binding event and the stability of the resulting complex mdpi.com. MD simulations have been used to confirm the stability of interactions between potential inhibitors and SARS-CoV-2 Mpro dntb.gov.uamdpi.com. For compounds including this compound docked with SARS-CoV-2 Mpro, molecular dynamics simulations have been reported to confirm highly stable interactions dntb.gov.ua. Specific detailed data from these simulations regarding the dynamics or stability metrics of the this compound-Mpro complex were not available in the provided snippets.

Investigations into Other Potential Molecular Targets and Cellular Pathways

Research into the biological activities of norditerpenoid alkaloids extends to their effects on ion channels and their influence on intracellular signaling cascades.

Modulatory Effects on Ion Channels (General Norditerpenoid Alkaloid Context)

Norditerpenoid alkaloids, a class of compounds structurally related to this compound, are known to interact with ion channels, which are crucial for regulating cellular excitability and signaling nih.govmdpi.comacs.orgnih.gov. A significant area of investigation has focused on their modulation of voltage-gated sodium channels (Na+ channels). Some norditerpenoid alkaloids, such as aconitine (B1665448), can act as activators of Na+ channels, leading to altered channel kinetics, including a hyperpolarization shift in voltage-dependent activation and inhibition of fast inactivation, resulting in prolonged sodium influx nih.govnih.gov. Conversely, other alkaloids within this class have demonstrated inhibitory effects on Na+ channels, reducing the peak amplitude of sodium currents mdpi.comnih.gov.

Beyond voltage-gated sodium channels, studies have also explored the interaction of norditerpenoid alkaloids with ligand-gated ion channels, such as nicotinic acetylcholine receptors (nAChRs) mdpi.comnih.govacs.org. Methyllycaconitine (B43530), a norditerpenoid alkaloid predominantly found in Delphinium species, is recognized as a potent and selective antagonist of α7 nAChRs mdpi.comnih.govacs.org.

In the context of multi-target network analysis of neuroprotective compounds, this compound has been identified with a high confidence score as having an interaction with the neuronal acetylcholine receptor protein α-7 subunit (α7 nAChR) mdpi.com. This suggests a potential modulatory effect of this compound on this specific ligand-gated ion channel.

Furthermore, this compound has been utilized in the synthesis of other norditerpenoid alkaloids, such as neofinaconitine and 9-deoxylappaconitine, to facilitate the study and elucidation of their mechanisms of ion channel modulation nih.gov.

The diverse effects of norditerpenoid alkaloids on various ion channels highlight their complex pharmacological profiles and the importance of understanding the specific interactions of individual compounds like this compound.

Data Table: Predicted Interaction of this compound with α7 nAChR

CompoundPubChem CIDTargetConfidence ScoreOrganism
This compound748943Neuronal acetylcholine receptor protein α-7 subunit1.00Rattus norvegicus

Note: The confidence score of 1.00 indicates a high likelihood of interaction based on the source's prediction model mdpi.com. The measure type is given as -Log(IC50) (nM), but a specific value for this compound is not provided in this entry mdpi.com.

Intracellular Signaling Investigations (without functional outcomes or clinical data)

Investigations into the cellular mechanisms of diterpenoid alkaloids, including the C19 type to which this compound belongs, have explored their potential influence on intracellular signaling pathways. Studies examining the effects of plant extracts containing this compound, such as from Aconitum coreanum, have indicated that these extracts can act on pathways like the PI3K/Akt signaling pathway nih.gov. While these studies often involve complex mixtures of compounds and are conducted in the context of specific biological responses, they suggest that diterpenoid alkaloids may contribute to the modulation of such intracellular cascades nih.govrsc.org.

Further research on diterpenoid alkaloids has also implicated their potential to regulate other signaling pathways, including the MAPK signaling pathway rsc.org. These investigations aim to understand the molecular events that occur within cells upon exposure to these compounds, providing insights into their potential mechanisms at a cellular level, independent of specific functional outcomes like cytotoxicity or therapeutic effects rsc.org. The presence of this compound in extracts studied for these signaling effects supports the relevance of exploring its direct or indirect involvement in these pathways nih.govrsc.org.

Structure Activity Relationship Sar and Conformation Activity Relationship Studies

Correlation of A-Ring and E-Ring Conformations with Molecular Interactions and Stability

Studies utilizing NMR spectroscopy and single-crystal X-ray crystallography have revealed the preferred conformations of the A-rings in certain norditerpenoid alkaloid free bases, including Condelphine (B1669295). The A-ring of this compound adopts a twisted-boat conformation. researchgate.netrsc.orgscispace.comnih.gov This twisted-boat conformation in 1α-OH norditerpenoid alkaloids like this compound is stabilized by an intramolecular hydrogen bond between the 1α-hydroxyl group and the N-ethyl tertiary amine. researchgate.netresearchgate.netrsc.orgscispace.comnih.gov The twisted nature of the A-ring is also attributed to through-space repulsion between the 12-He′ proton and atoms attached to C1 in the equatorial positions. researchgate.netrsc.orgscispace.com

The N-substituted piperidine (B6355638) E-rings of norditerpenoid alkaloids, including this compound, consistently adopt twisted-chair conformations. rsc.orgscispace.comnih.gov This conformation is supported by crystallographic data and is indicated by the proximity between the 6α-He′ (or 6α-OMe) and 19-Ha protons observed in NOESY correlations. rsc.orgscispace.comnih.gov The twisted conformations of both the A and E rings in norditerpenoid alkaloids bearing a 1α-OR group are a consistent feature of their A/E-[3.3.1]azabicyclic system. rsc.orgscispace.comnih.gov

The stability of the norditerpenoid alkaloid skeleton, particularly concerning fragmentation in techniques like mass spectrometry, is influenced by the conformation of the A-ring. Intramolecular hydrogen bonding, such as that found in 1-OH NDA like this compound, contributes to increased stability compared to their 1-OMe counterparts. researchgate.netresearchgate.net

Impact of Substituents at Specific Positions (e.g., C1, C14) on Molecular Properties and Stability

While the search results mention the substituent at position 14 researchgate.netresearchgate.net, detailed information specifically on its impact on the molecular properties and stability of this compound within the context of SAR was not extensively provided. However, in general, the position and nature of substituents on a molecule can significantly influence its physical, chemical, and biological properties, including molecular dipole moments and aggregation properties. mdpi.comrsc.org

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in determining the biological activity of molecules. ontosight.aimdpi.com Chiral natural compounds are often synthesized in an enantiomerically pure form, and their stereochemistry plays a crucial role in their interactions with biological targets. mdpi.com The 3D orientation of functional groups, dictated by the skeletal conformation and stereochemistry, is a key parameter controlling biological activity. rsc.orgscispace.com

Molecular recognition, the specific interaction between molecules, is highly dependent on stereochemistry. nih.govnih.gov The precise spatial arrangement of atoms allows molecules to bind to specific receptors or enzymes, leading to a biological response. ontosight.aimdpi.comnih.gov Differences in stereochemistry can lead to significant differences in biological activity, as seen with various isomers and derivatives of bioactive compounds. mdpi.com The concept of a stereoselective uptake mediated by transport systems can also contribute to enhanced biological activity of specific stereoisomers. mdpi.com

In the context of norditerpenoid alkaloids like this compound, their defined skeletal conformations and the stereochemistry of their substituents influence how they interact with biological targets, thereby directing their bioactivities. researchgate.netrsc.orgscispace.comresearchgate.net

Comparative SAR with this compound Analogues and Related Norditerpenoid Alkaloids

This compound belongs to the class of norditerpenoid alkaloids, which share a common hexacyclic structure but vary in their oxygenation patterns and substituents. researchgate.netrsc.org SAR studies on related norditerpenoid alkaloids, such as methyllycaconitine (B43530) (MLA), a potent antagonist of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), provide insights into the structural features important for activity. acs.org Factors like the nitrogen atom, ester side-chains, and the substituent on the nitrogen atom in the piperidine ring (E-ring) have been identified as important for the pharmacological action and interaction with targets like nAChRs in related alkaloids. researchgate.netacs.org

Comparative studies involving this compound and its analogues, such as 1-epi-condelphine, highlight the importance of specific structural differences, like the configuration at C1, on properties such as stability. researchgate.netresearchgate.net While detailed comparative SAR data specifically detailing the biological activities of this compound analogues were not extensively found, the general principles derived from studies on related norditerpenoid alkaloids regarding the influence of substituents and stereochemistry on activity are applicable. researchgate.netrsc.orgacs.org The analysis of different types of norditerpenoid alkaloids, classified by their structural features and oxygenation patterns, contributes to a broader understanding of the SAR within this class of natural products. researchgate.netrsc.org

Advanced Analytical Methodologies for Characterization and Quantification

Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis

The comprehensive characterization and quantification of complex natural products like condelphine (B1669295), a norditerpenoid alkaloid, necessitates the integration of multiple advanced spectroscopic techniques. This approach provides complementary information, allowing for robust structure elucidation and confirmation, as well as insights into molecular conformation and stability. Key techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Studies on this compound have utilized NMR spectroscopy to elucidate its structure and conformation. For instance, NMR spectroscopy combined with X-ray crystallography revealed an unusual twisted-boat conformation of the this compound molecule's A-ring rsc.orgbiosynth.comrsc.org. This conformation is stabilized by an intramolecular hydrogen bond between the 1α-OH group and the N-ethyl tertiary amine rsc.org. ¹H NMR spectra of this compound show characteristic signals, such as a broad triplet for 1-Hₑ, supporting the twisted-boat conformation rsc.org. ¹⁵N NMR spectroscopy, often studied using ¹H-¹⁵N HMBC, provides valuable information about the electronic environment of the nitrogen atom, which is influenced by factors such as protonation and intramolecular hydrogen bonding acs.org. The intramolecular hydrogen bond in this compound significantly increases the δN of the tertiary amine nitrogen atom acs.org.

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS), such as HR-EI-MS, can confirm the molecular formula by providing an exact mass measurement scholarena.comacgpubs.org. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to generate fragment ions, the patterns of which can be correlated to specific structural features of the molecule scholarena.comacgpubs.org. Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS) are valuable for analyzing norditerpenoid alkaloids, including this compound, and can provide insights into their stereochemistry and stability researchgate.netacs.orgacs.org. Studies have shown that the fragmentation patterns in APCI-MS can be influenced by the substituent and its configuration at specific positions, such as carbon 1 researchgate.netacs.orgacs.org. For example, 1-epi-condelphine was found to be less stable in the mass spectrometer compared to this compound, which is attributed to the absence of the intramolecular hydrogen bond present in this compound researchgate.netacs.org. LC-QTOF/MS has also been demonstrated as an effective method for identifying diterpenoid alkaloids, including this compound, in complex plant extracts by providing exact mass and fragmentation data scitechnol.com.

Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavelengths universalclass.comlibretexts.org. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and carbon-oxygen single bonds (C-O stretch) acgpubs.orglibretexts.org. For example, the IR spectrum of a related alkaloid showed absorption bands corresponding to OH and COO groups acgpubs.org. While specific IR data for this compound were not extensively detailed in the search results, IR spectroscopy is generally applied in conjunction with NMR and MS to confirm the presence of key functional groups predicted by the other techniques.

The integration of these spectroscopic techniques allows for a comprehensive analysis of this compound. NMR provides detailed structural and conformational information, MS confirms the molecular weight and provides fragmentation data for structural verification, and IR spectroscopy identifies key functional groups. This multi-technique approach is essential for the unambiguous characterization and quantification of this compound in complex matrices, such as plant extracts.

While detailed data tables specifically for this compound across all integrated techniques were not consistently available in the search results, research findings highlight the utility of combining these methods. For example, the structure elucidation of new diterpenoid alkaloids often relies on the comprehensive analysis of EI-MS, HREI-MS, ¹H NMR, ¹³C NMR, HMQC, and HMBC data scholarena.com. Similarly, the characterization of known compounds like this compound is confirmed by comparing their spectroscopic data with reported literature values scholarena.comacgpubs.org. The study on the effect of the substituent at position 1 on the stability of norditerpenoid alkaloids in APCI-MS provides a specific example of how MS data, interpreted in conjunction with structural information (often derived from NMR), can yield insights into molecular properties researchgate.netacs.orgacs.org.

Interactive Data Table (Illustrative based on search findings):

While a complete set of integrated spectroscopic data for this compound from a single source was not found, the following table illustrates the types of data that would be integrated from different spectroscopic techniques for comprehensive analysis, based on the search results.

TechniqueType of Information ProvidedRelevance to this compound AnalysisExample Data Points (Illustrative)Source
¹H NMR Chemical shifts (δ), multiplicity, coupling constants (J)Proton environments, connectivity, relative stereochemistry, conformation (e.g., A-ring)δ 3.73 ppm (broad t, 1-Hₑ), J = 3.0 Hz rsc.org rsc.org
¹³C NMR Chemical shifts (δ), multiplicity (from DEPT)Carbon skeleton, functional groupsData compared to literature values scholarena.comacgpubs.org scholarena.comacgpubs.org
2D NMR (COSY) Correlations between coupled protonsProton-proton connectivityCorrelations observed in spectra rsc.org rsc.org
2D NMR (HMBC) Long-range ¹H-¹³C correlationsConnectivity between non-adjacent atoms, confirming structural fragmentsCorrelations observed in spectra rsc.orgscholarena.com rsc.orgscholarena.com
2D NMR (NOESY) Through-space correlations between protonsRelative stereochemistry, conformationCorrelations supporting twisted-chair E-ring rsc.org rsc.orgrsc.org
Mass Spectrometry Molecular weight, fragmentation pattern, exact mass (HRMS)Molecular formula confirmation, structural fragments, identification[M+H]⁺ ion, fragmentation ions researchgate.netacs.orgacs.org, exact mass scholarena.comacgpubs.org scholarena.comacgpubs.orgresearchgate.netacs.orgacs.org
IR Spectroscopy Characteristic absorption bands (cm⁻¹)Identification of functional groups (e.g., O-H, C=O, C-O)Absorption bands for OH, COO groups (example from related alkaloid) acgpubs.orguniversalclass.comlibretexts.org
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, conformationConfirmation of solid-state structure and conformation (e.g., twisted-boat A-ring)Confirmation of twisted-boat conformation rsc.orgbiosynth.comrsc.org rsc.orgbiosynth.comrsc.org

This integrated approach, leveraging the strengths of each spectroscopic technique, is fundamental to the comprehensive analysis of this compound, enabling accurate structure elucidation, conformational analysis, and contributing to its reliable identification and quantification in various contexts.

Theoretical and Computational Chemistry Applications

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules (ligands) with biological macromolecules (receptors), such as proteins. This technique helps to identify potential therapeutic targets and understand the key interactions driving complex formation nih.govmdpi.comnih.gov. In the context of condelphine (B1669295), molecular docking has been employed to assess its potential interactions with various protein targets. For instance, this compound was investigated for its binding potential against the SARS-CoV-2 main protease (Mpro). Molecular docking analysis revealed that this compound exhibited a binding affinity of -5.9 kcal/mol with the Mpro enzyme researchgate.netresearchgate.net. This suggests a potential interaction between this compound and this viral protease, which is crucial for viral replication.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the conformational changes of molecules and the dynamics of their interactions with receptors in a simulated physiological environment rsc.orgebsco.comnih.gov. These simulations are essential for evaluating the stability of protein-ligand complexes and understanding the flexibility of the interacting molecules mdpi.com. MD simulations can reveal crucial information about the binding mechanism and the stability of the complex under various conditions nih.gov.

For this compound, MD simulations have been used to validate the stability of its interactions with target proteins predicted by molecular docking. In studies investigating this compound's interaction with SARS-CoV-2 Mpro, MD simulations of 200 nanoseconds confirmed the highly stable interactions of this compound with the protease researchgate.netfigshare.com.

Root Mean Square Deviation (RMSD) Analysis for System Stability

Root Mean Square Deviation (RMSD) is a common metric used in MD simulations to quantify the structural deviation of a molecule or a complex over time relative to a reference structure, typically the starting conformation volkamerlab.orgcompchems.comgalaxyproject.org. Low RMSD values indicate that the system remains close to its initial structure, suggesting stability mdpi.com.

In MD simulations involving this compound and SARS-CoV-2 Mpro, the RMSD of the protein backbone in complexes with this compound and other compounds ranged from 0.2 to 0.5 nm, stabilizing around 35 ns researchgate.net. The RMSD of the ligands themselves ranged from 0.3 to 1.0 nm researchgate.net. These RMSD profiles suggest that the protein-ligand complexes, including the one with this compound, maintained stable conformations throughout the simulation period studied mdpi.com.

Here is a sample representation of RMSD data for protein backbone and ligand over time, based on typical MD simulation analysis:

Time (ns)Protein Backbone RMSD (nm)This compound RMSD (nm)
00.00.0
100.30.5
200.40.7
300.450.8
400.40.75
500.350.7

Binding Free Energy Calculations (e.g., MM/G/P/BSA)

Binding free energy calculations, such as those employing the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods, are used to estimate the strength of the interaction between a ligand and a receptor frontiersin.orgwalshmedicalmedia.comcresset-group.comnih.gov. These methods refine the binding affinities predicted by docking and provide a more accurate measure of the stability of the complex by considering solvation effects walshmedicalmedia.comnih.govresearchgate.net.

For this compound, MM/G/P/BSA free energy calculations have been performed to further affirm the results obtained from molecular docking studies researchgate.netresearchgate.net. These calculations provide a more detailed energetic analysis of the binding interaction, taking into account various energy components like van der Waals, electrostatic, and solvation energies frontiersin.orgwalshmedicalmedia.com. The results from MM/G/P/BSA calculations for this compound interacting with SARS-CoV-2 Mpro also supported the docking findings researchgate.netresearchgate.net.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on quantum mechanics, provide detailed information about the electronic structure, charge distribution, and reactivity of molecules mdpi.comchemrevlett.comuotechnology.edu.iqmdpi.comchimicatechnoacta.ru. These calculations can help understand the chemical behavior of this compound, including its potential reaction sites and interactions at an electronic level chimicatechnoacta.ru. While specific detailed quantum chemical studies solely focused on this compound's electronic structure were not extensively found in the search results, quantum chemical methods are generally applied to analyze properties like frontier molecular orbitals (HOMO and LUMO energies), molecular electrostatic potential, and reactivity indices, which are crucial for understanding a molecule's interactions and potential biological activity chimicatechnoacta.ru.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of a set of compounds with their biological activity nih.govarxiv.org. By identifying structural features that are important for activity, QSAR models can be used to predict the activity of new or untested compounds and guide the design of more potent analogs nih.gov. QSAR analysis has been applied to diterpenoid alkaloids, the class of compounds to which this compound belongs, to investigate the relationship between their structure and toxicity mdpi.comu-szeged.huu-szeged.hu. These studies can provide insights into how structural variations in diterpenoid alkaloids might influence their biological effects.

In Silico Prediction of Molecular Properties (e.g., Molar Refractivity, Synthetic Accessibility)

In silico methods are computational approaches used to predict various molecular properties without the need for experimental measurements arxiv.orgnih.gov. These properties can include physicochemical descriptors (like molar refractivity, logP), pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion - ADME), and even synthetic accessibility nih.govorganic-chemistry.orgnih.gov. Tools and models are available to predict these properties based on the molecular structure arxiv.orgorganic-chemistry.org. While specific predicted properties for this compound were not detailed in the search results beyond basic information like XLogP uni.lu, in silico prediction of molecular properties is a standard step in computational chemistry workflows to assess the drug-likeness and potential developability of a compound nih.govnih.gov.

Future Research Directions

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of diterpenoid alkaloids in Delphinium and Aconitum species is a complex process, and while the initial steps involving terpene synthases and cytochromes P450 have been reported, the complete pathway to condelphine (B1669295) remains to be elucidated. nih.govnih.govfraunhofer.demdpi.comnih.govresearchgate.net Future research should focus on identifying and characterizing the specific enzymes responsible for the later, more intricate tailoring steps that lead to the unique structure of this compound. This includes the enzymes responsible for specific hydroxylations, acetylations, and the formation of the characteristic N-ethyl group.

A significant gap exists in understanding the precise sequence of these modifications and the substrate specificity of the involved enzymes. Modern "omics" approaches, including genomics, transcriptomics, and proteomics, applied to this compound-producing Delphinium species, can be instrumental in identifying candidate genes for these biosynthetic steps. nih.gov Subsequent heterologous expression and in vitro characterization of the encoded enzymes will be crucial to confirm their function and piece together the remaining parts of the this compound biosynthetic puzzle. nih.govmdpi.com

Table 1: Potential Enzyme Classes for Further Investigation in this compound Biosynthesis

Enzyme ClassPotential Role in this compound BiosynthesisResearch Approach
Cytochrome P450 Monooxygenases (CYPs)Hydroxylation at various positions on the diterpenoid skeleton.Transcriptome analysis of Delphinium species, gene cloning, and heterologous expression.
AcyltransferasesAcetylation of hydroxyl groups.Proteomic analysis, enzyme assays with potential substrates.
MethyltransferasesFormation of methoxy (B1213986) groups.Isotopic labeling studies, identification of candidate genes through genomic analysis.
ReductasesStereospecific reductions during skeleton formation.In vitro enzyme assays with pathway intermediates.

Development of Novel Synthetic Methodologies for Complex Analogues

The complex, polycyclic structure of aconitine-type alkaloids like this compound presents a formidable challenge for total synthesis. acs.orgnih.govrsc.orgresearchgate.netpku.edu.cn While synthetic strategies for related diterpenoid alkaloids have been developed, the creation of novel synthetic methodologies specifically tailored for this compound and its analogues is a critical area for future research. acs.orgrsc.orgpku.edu.cn Such methodologies would not only provide access to larger quantities of this compound for biological testing but also open the door to the synthesis of a diverse library of analogues with potentially improved therapeutic properties. nih.govnih.govresearchgate.netresearchgate.net

Future synthetic efforts could focus on the development of more efficient and stereoselective reactions to construct the intricate ring system of this compound. This may involve exploring novel cycloaddition strategies, C-H activation/functionalization reactions, and late-stage diversification approaches. acs.orgpku.edu.cn The development of modular synthetic routes would be particularly valuable, allowing for the systematic modification of different parts of the molecule to probe structure-activity relationships. nih.gov

Identification and Validation of Unexplored Molecular Targets

Currently, the known biological activity of this compound is primarily its cholinesterase-inhibiting activity. biosynth.com However, given the broad range of pharmacological effects exhibited by other diterpenoid alkaloids from Delphinium species, it is highly probable that this compound interacts with other molecular targets within the cell. researchgate.netproquest.comsemanticscholar.orgscispace.commdpi.com Future research should aim to identify and validate these unexplored molecular targets to gain a comprehensive understanding of this compound's mechanism of action.

A combination of in silico and experimental approaches can be employed for this purpose. Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict potential protein targets based on the three-dimensional structure of this compound. unc.edutargetmol.com These predictions can then be experimentally validated using techniques like affinity chromatography, surface plasmon resonance, and cell-based assays. Identifying new molecular targets for this compound could reveal novel therapeutic applications for this natural product.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound in complex biological matrices, such as plant extracts and biological fluids, require highly sensitive and selective analytical methods. Future research should focus on the development and application of advanced spectroscopic and chromatographic techniques for the trace analysis and metabolite profiling of this compound. almacgroup.comsemanticscholar.org

Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, can provide the necessary sensitivity and specificity for detecting this compound at very low concentrations. almacgroup.comresearchgate.netscielo.brnih.gov Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 2D NMR methods, can be employed for the structural elucidation of this compound metabolites and for metabolite fingerprinting of Delphinium species to understand the metabolic network leading to its production. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Table 2: Advanced Analytical Techniques for this compound Research

TechniqueApplicationAdvantage
UHPLC-Q-TOF/MSTrace quantification of this compound in biological samples.High sensitivity, high resolution, and accurate mass measurement for unambiguous identification.
LC-MS/MSTargeted analysis and quantification of this compound and its known metabolites.High selectivity and sensitivity for complex matrices.
2D NMR (COSY, HSQC, HMBC)Structural elucidation of novel this compound analogues and metabolites.Provides detailed structural information and connectivity.
NMR-based MetabolomicsMetabolite fingerprinting and profiling of Delphinium species.Non-targeted analysis to identify changes in the metabolome.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

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